3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Descripción
This compound is a heterocyclic molecule featuring a 4,5-dihydro-1H-1,2,4-triazol-5-one core substituted with a methanesulfonylpiperidinyl group, a methyl group, and a 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain. The methanesulfonyl group enhances solubility and metabolic stability, while the pyrrolidinyl moiety may influence binding affinity through hydrogen bonding or steric interactions .
Propiedades
IUPAC Name |
4-methyl-5-(1-methylsulfonylpiperidin-3-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O4S/c1-17-14(12-6-5-9-19(10-12)25(2,23)24)16-20(15(17)22)11-13(21)18-7-3-4-8-18/h12H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJUQFGSECYABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)N2CCCC2)C3CCCN(C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step organic synthesis. The process begins with the preparation of the piperidine ring, followed by the introduction of the methanesulfonyl group. The triazolone moiety is then synthesized and attached to the piperidine ring. Finally, the pyrrolidine ring is introduced through a series of reactions involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .
Aplicaciones Científicas De Investigación
3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research:
Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups, such as triazole derivatives, sulfonamide-containing heterocycles, and piperidine/pyrrolidine-substituted molecules. Below is a comparative analysis with key examples:
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Core Heterocycle: The target compound’s dihydrotriazolone core differs from pyrazolo-pyrimidine (EP 1 808 168 B1) or indole (871478-31-8) scaffolds. In contrast, pyrazolo-pyrimidines (EP 1 808 168 B1) offer planar aromatic systems for π-π stacking interactions .
Sulfonamide vs. Sulfonyl Groups :
- The methanesulfonylpiperidinyl group in the target compound may improve solubility compared to aryl sulfonamides (e.g., EP 1 808 168 B1), which are more lipophilic .
Pyrrolidinyl vs. Piperidinyl Side Chains :
- The 2-oxo-pyrrolidinyl group in the target compound introduces a lactam ring, enhancing hydrogen-bonding capacity compared to simpler piperidinyl derivatives (e.g., 923758-14-9) .
NMR and Crystallographic Insights
- highlights that NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For the target compound, the pyrrolidinyl side chain may cause distinct shifts in these regions compared to analogs with pyridinyl or cyclopropyl groups .
- Crystallographic tools like SHELXL () and ORTEP () are critical for resolving conformational details, such as the orientation of the methanesulfonyl group relative to the triazolone ring .
Hypothetical Physicochemical Properties
| Property | Target Compound | 923758-14-9 | EP 1 808 168 B1 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 | ~420 | ~520 |
| LogP (Predicted) | 1.8–2.5 | 2.5–3.0 | 3.0–3.5 |
| Hydrogen Bond Donors | 1 | 2 | 1 |
Actividad Biológica
The compound 3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily linked to its interactions with various biochemical pathways. The following sections summarize key findings related to its pharmacological effects.
Antimicrobial Activity
Studies have shown that the compound exhibits antimicrobial properties , particularly against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Potential
The compound has been evaluated for its anticancer activity in various cancer cell lines. Notably, it has shown effectiveness against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation.
Case Study:
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. The mechanism was linked to the activation of caspase pathways and modulation of apoptosis-related proteins.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation: It is believed to modulate receptor activity, influencing signal transduction pathways related to inflammation and cell growth.
- Nitric Oxide Production: Preliminary data suggest that the compound may enhance nitric oxide (NO) production, contributing to its antimicrobial and anticancer effects by promoting vascularization and immune response.
Toxicity Profile
Toxicity assessments indicate that the compound has a relatively low toxicity profile in vitro. In studies involving human cell lines, no significant cytotoxic effects were observed at concentrations below 20 µM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
